N-CYCLOHEXYL-4-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE
Overview
Description
N-CYCLOHEXYL-4-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE is an organic compound with the molecular formula C19H24N2O4S2 It is a sulfonamide derivative, which means it contains a sulfonyl functional group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-4-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE typically involves the reaction of benzylsulfonyl chloride with N-cyclohexylbenzenesulfonamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-4-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogenating agents (e.g., chlorine or bromine) or alkylating agents (e.g., alkyl halides) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated sulfonamide derivatives.
Scientific Research Applications
N-CYCLOHEXYL-4-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs with antibacterial or antifungal properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It is used as a tool compound in biochemical studies to investigate the role of sulfonamides in biological systems.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-4-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways, resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 4-[(methylsulfonyl)amino]-N-cyclohexylbenzenesulfonamide
- 4-[(ethylsulfonyl)amino]-N-cyclohexylbenzenesulfonamide
- 4-[(propylsulfonyl)amino]-N-cyclohexylbenzenesulfonamide
Uniqueness
N-CYCLOHEXYL-4-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs. The benzyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and increasing its efficacy as a pharmaceutical agent.
Properties
IUPAC Name |
4-(benzylsulfonylamino)-N-cyclohexylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c22-26(23,15-16-7-3-1-4-8-16)20-18-11-13-19(14-12-18)27(24,25)21-17-9-5-2-6-10-17/h1,3-4,7-8,11-14,17,20-21H,2,5-6,9-10,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHDUVBJKJJGJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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